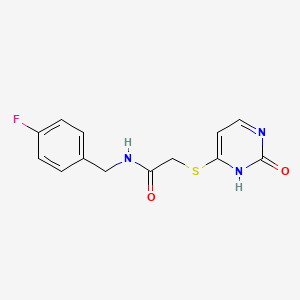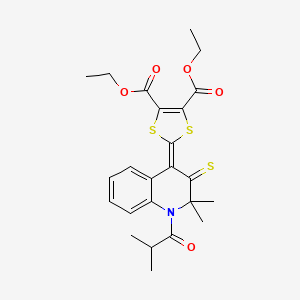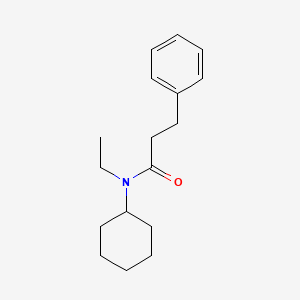![molecular formula C26H28FN3O2 B11032078 1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11032078.png)
1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex heterocyclic compound with intriguing properties. Let’s break down its structure:
- The core structure consists of a quinoline ring fused with a pyrroloquinoline moiety.
- The compound contains a fluorophenyl group (4-fluorophenyl) and a piperidinomethyl substituent.
- The methoxy group (8-methoxy) enhances its solubility and potentially influences its biological activity.
Preparation Methods
The synthetic routes for this compound can vary, but one approach involves the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with an appropriate aldehyde or ketone bearing the desired substituents. The reaction conditions and industrial production methods would depend on the specific synthetic strategy employed .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would be tailored to achieve specific modifications. Major products formed from these reactions could include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: It could serve as a building block for designing novel heterocyclic compounds.
Biology: Researchers might explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations into its pharmacological properties could lead to drug development.
Industry: Its unique structure may find use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further exploration could reveal related structures and highlight the uniqueness of 1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and additional research would provide deeper insights
Properties
Molecular Formula |
C26H28FN3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-6-methoxy-11,11-dimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C26H28FN3O2/c1-26(2)15-17(16-29-11-5-4-6-12-29)21-13-20(32-3)14-22-23(25(31)30(26)24(21)22)28-19-9-7-18(27)8-10-19/h7-10,13-15H,4-6,11-12,16H2,1-3H3 |
InChI Key |
JGFORUVDMPPGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)F)C3=CC(=C2)OC)CN5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B11031995.png)
![5-(3-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11031997.png)

![4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11032002.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11032012.png)
![2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11032020.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one](/img/structure/B11032025.png)
![(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032035.png)


![[6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11032052.png)
![tetramethyl 2',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11032055.png)
![N~1~-Allyl-2-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarbothioamide](/img/structure/B11032058.png)

